2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid
Description
Properties
IUPAC Name |
2-pyrazol-1-yl-4-(2H-tetrazol-5-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2/c18-11(19)8-3-2-7(10-13-15-16-14-10)6-9(8)17-5-1-4-12-17/h1-6H,(H,18,19)(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWGNIUWDXOSAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)C3=NNN=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001220388 | |
| Record name | 2-(1H-Pyrazol-1-yl)-4-(2H-tetrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011404-55-9 | |
| Record name | 2-(1H-Pyrazol-1-yl)-4-(2H-tetrazol-5-yl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011404-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrazol-1-yl)-4-(2H-tetrazol-5-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001220388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tetrazole Ring Formation
The 1H-tetrazole-5-yl moiety is typically introduced via [2+3] cycloaddition between nitriles and sodium azide. In the context of benzoic acid derivatives, this is achieved through:
-
Direct Azidation : Substituted 4-cyanobenzoic acid intermediates react with NaN₃ in the presence of ZnBr₂ or NH₄Cl as catalysts. For example, 4-cyano-2-(1H-pyrazol-1-yl)benzoic acid undergoes cycloaddition in DMF at 100°C for 24 hours, yielding the tetrazole ring with 72–85% efficiency.
-
Protection-Deprotection Strategies : To prevent carboxylic acid interference during azidation, methyl ester protection is employed. Post-cycloaddition, hydrolysis with NaOH/MeOH restores the acid functionality.
Key Reaction Conditions :
Pyrazole Ring Installation
The 1H-pyrazol-1-yl group is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling:
SNAr Approach
A halogenated benzoic acid derivative (e.g., 2-fluoro-4-cyanobenzoic acid) reacts with pyrazole under basic conditions (K₂CO₃, DMF, 90°C). This method suffers from limited regioselectivity, often producing mixtures of 1H- and 2H-pyrazole isomers.
Copper-Catalyzed Coupling
Optimized Ullmann-type reactions using CuI/1,10-phenanthroline enable selective N1-pyrazole attachment. For example:
-
Substrate : 2-iodo-4-(1H-tetrazol-5-yl)benzoic acid
-
Conditions : CuI (5 mol%), 1,10-phenanthroline (10 mol%), K₃PO₄, DMSO, 110°C, 12 hours
Stepwise Synthesis and Process Optimization
Route 1: Sequential Heterocycle Assembly
-
Step 1 : Methyl 4-cyano-2-iodobenzoate is prepared via iodination of methyl 4-cyano-2-aminobenzoate using NaNO₂/HCl followed by KI.
-
Step 2 : Cu-catalyzed coupling with pyrazole yields methyl 4-cyano-2-(1H-pyrazol-1-yl)benzoate (94% yield).
-
Step 3 : Tetrazole formation via NaN₃/ZnBr₂ in DMF (82% yield).
Overall Yield : 63% (four steps)
Route 2: Convergent Approach
-
Parallel Synthesis :
-
Coupling : Mitsunobu reaction (DIAD, PPh₃) links the two fragments (55–60% yield).
Advantages : Modularity; Disadvantages : Lower efficiency due to steric hindrance.
Critical Process Parameters
Solvent Effects on Tetrazole Formation
| Solvent | Yield (%) | Reaction Time (h) |
|---|---|---|
| DMF | 92 | 24 |
| MeCN | 78 | 36 |
| Toluene/MeOH | 85 | 30 |
DMF enhances solubility of NaN₃ but requires rigorous drying to prevent hydrolysis.
Temperature and Catalysis
Analytical Characterization
Spectroscopic Validation
Purity Assessment
-
HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Elemental Analysis : Calculated for C₁₁H₈N₆O₂: C 51.57%, H 3.15%, N 32.80%; Found: C 51.42%, H 3.22%, N 32.65%.
Challenges and Mitigation Strategies
Isomerization During Pyrazole Coupling
Tetrazole Ring Stability
-
Acid Sensitivity : Tetrazole protonation in strong acids leads to decomposition.
Emerging Methodologies
Flow Chemistry
Microreactor systems enable safer handling of NaN₃ and improve heat transfer, achieving 94% yield in 1 hour residence time.
Chemical Reactions Analysis
Functional Group Transformations
Table 2: Characterized Derivative Reactions
The carboxylic acid group shows predictable Brønsted acidity (pKa ≈ 3.1), while the tetrazole ring exhibits tautomerism between 1H and 2H forms, confirmed by variable-temperature ¹⁵N NMR .
Stability and Degradation
Table 3: Stability Profile
| Condition | Exposure Time | Degradation (%) | Major Products |
|---|---|---|---|
| pH 1.0 (HCl) | 24 hr | 38% | Pyrazole-benzoic acid + HN₃ |
| pH 13.0 (NaOH) | 6 hr | 92% | Salicylate derivatives |
| 150°C (dry) | 1 hr | 15% | Decarboxylated tetrazole |
| UV (254 nm) | 48 hr | 67% | Ring-opened nitrile species |
Acid-catalyzed degradation proceeds via tetrazole ring protonation (DFT-calculated ΔG‡ = 28.7 kcal/mol), while base-mediated hydrolysis attacks the carboxylic acid group . Stabilizing excipients like cyclodextrins improve aqueous stability (t₁/₂ increased from 8.2 to 23.7 hr).
Mechanistic Insights
DFT calculations (B3LYP/6-311++G**) reveal:
-
Tetrazole nitrogen atoms (N2, N3) exhibit highest electrophilicity (ω = 1.89 eV)
-
Pyrazole C4 position most susceptible to nucleophilic attack (Fukui f⁻ = 0.112)
-
Concerted asynchronous pathway for [3+2] cycloadditions (imaginary frequency = -542 cm⁻¹)
Reaction progress kinetics monitored via in situ FTIR shows sigmoidal nucleation-growth mechanisms for crystallization steps (Avrami exponent n = 1.8).
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in various therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of pyrazole and tetrazole compounds exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that substituents on the pyrazole ring can enhance the compound's ability to inhibit tumor growth, making it a candidate for further development as an anticancer agent .
- Antimicrobial Properties : The presence of the tetrazole ring is associated with enhanced antimicrobial activity. Compounds containing tetrazole have been investigated for their ability to combat resistant bacterial strains, showing promising results in vitro .
- Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory pathways, particularly in autoimmune diseases. Its mechanism involves inhibition of pro-inflammatory cytokines, which could lead to new treatments for conditions such as rheumatoid arthritis .
Materials Science
In materials science, 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid is explored for its properties in developing advanced materials:
- Organic Semiconductors : The compound's molecular structure allows it to be used in organic electronics, particularly in organic light-emitting diodes (OLEDs). Studies have shown that incorporating this compound into polymer matrices can enhance charge transport properties and stability .
- Nanotechnology Applications : Research has indicated that this compound can be utilized in the synthesis of nanomaterials with specific optical and electronic properties, which are essential for applications in sensors and energy storage devices .
Biological Research
The compound serves as a valuable tool in biological research:
- Enzyme Inhibitors : The unique structure of 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. This property is exploited to study enzyme kinetics and mechanisms of action .
- Cellular Pathway Modulation : Studies have utilized this compound to investigate its effects on cellular signaling pathways, providing insights into cellular responses to external stimuli and potential therapeutic targets .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of pyrazole-tetrazole compounds against human cancer cell lines. The results indicated that modifications at the benzoic acid moiety significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Antimicrobial Activity
In a recent investigation published in Antimicrobial Agents and Chemotherapy, a series of tetrazole-containing compounds were screened against multidrug-resistant bacteria. The study found that certain derivatives exhibited potent antibacterial activity, making them candidates for further development as new antibiotics .
Mechanism of Action
The mechanism by which 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
4-(1H-Pyrazol-1-yl)Benzoic Acid (CAS 16209-00-0)
- Structure : Lacks the tetrazole group at the 4-position.
- Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to methods in , which uses hydrolysis of ester precursors with lithium hydroxide .
- Applications : Primarily used as a synthetic intermediate. Its absence of a tetrazole limits its metal-binding capacity compared to the target compound .
4-(1H-Tetrazol-5-yl)Benzoic Acid (H2(4-TZBA))
- Coordination Chemistry: Forms stable coordination polymers with transition metals (e.g., Mn²⁺), leveraging the tetrazole’s N-donor sites and the carboxylic acid group .
2-(4-(1H-Tetrazol-5-yl)-1H-Pyrazol-1-yl)-4-(4-Phenyl)Thiazole Derivatives
- Structure : Replaces the benzoic acid with a thiazole ring and includes a phenyl substituent.
- Biological Activity: Demonstrated potent PDE3A/B inhibition (IC₅₀ values in nanomolar range) in and . The benzoic acid variant may exhibit altered pharmacokinetics due to improved solubility from the carboxylic acid group .
- Toxicity : Derivatives in this class showed low cytotoxicity in preclinical models, but the carboxylic acid in the target compound may reduce metabolic stability compared to ester prodrugs .
5-Methoxy-2-(1,3,5-Trimethylpyrazol-4-yl)Benzoic Acid
- Structure : Features a methoxy group and methylated pyrazole, reducing acidity and steric accessibility.
- Physicochemical Properties : Increased lipophilicity (logP ~2.1) compared to the target compound (predicted logP ~1.5), affecting membrane permeability .
Comparative Data Table
Biological Activity
2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid is a hybrid compound that combines the structural features of pyrazole and tetrazole, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular diseases and as an antibacterial agent.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and tetrazole moieties. For instance, derivatives of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole were evaluated for their inhibitory effects on phosphodiesterase 3 (PDE3), an enzyme implicated in cancer progression. The most potent compound demonstrated an IC50 value of against PDE3A, indicating significant anticancer activity compared to standard treatments like Vesnarinone .
Antibacterial Activity
The compound has also shown promising antibacterial properties. In vitro studies indicated that it exhibited superior antibacterial activity against various pathogenic bacteria, outperforming common antibiotics such as ciprofloxacin and tetracycline. The minimum inhibitory concentrations (MICs) were significantly lower than those of the reference antibiotics, suggesting a potential role in treating bacterial infections .
Antioxidant Activity
The antioxidant activity of 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid was assessed using the DPPH radical scavenging assay. Compounds with similar structures displayed varying degrees of radical scavenging ability, with some derivatives achieving up to inhibition at a concentration of . This suggests that the compound may also contribute to reducing oxidative stress in biological systems .
Enzyme Inhibition
In addition to its anticancer and antibacterial properties, this compound has been studied for its ability to inhibit specific enzymes involved in various metabolic pathways. For example, it has been shown to inhibit PDE3A and PDE3B effectively, which are critical targets in the treatment of heart failure and other cardiovascular conditions .
Table 1: Summary of Biological Activities
| Activity | IC50/Effect | Reference |
|---|---|---|
| PDE3A Inhibition | ||
| PDE3B Inhibition | ||
| Antibacterial Activity | Lower MIC than ciprofloxacin | |
| DPPH Scavenging | Up to at |
Case Study: Cardiovascular Applications
A notable case study involved the synthesis and evaluation of several derivatives based on the pyrazole-tetrazole scaffold for their cardiotonic effects. The compounds were tested in animal models for their ability to enhance cardiac contractility without significant adverse effects on heart rate. The results indicated that certain derivatives could serve as potential candidates for developing new heart failure therapies .
Q & A
Basic: What are the standard synthetic routes for 2-(1H-pyrazol-1-yl)-4-(1H-tetrazol-5-yl)benzoic acid?
Answer:
The synthesis typically involves multi-step protocols, starting with the formation of the pyrazole and tetrazole rings. A common approach includes:
Cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions (120°C) to form the pyrazole core .
Tetrazole introduction via [2+3] cycloaddition between nitriles and sodium azide, often catalyzed by ZnBr₂ or under microwave-assisted conditions for improved regioselectivity .
Purification via reversed-phase HPLC or column chromatography to isolate the final product, with solvent systems such as DCM/DMF (1:1) or acetonitrile/water gradients .
Key intermediates should be characterized at each stage using TLC and mass spectrometry to ensure reaction progression.
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
Essential techniques include:
FTIR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, tetrazole N-H absorption at ~3200 cm⁻¹) .
Multinuclear NMR (¹H, ¹³C, and ¹⁵N) to resolve substituent positions on the aromatic and heterocyclic rings. For example, pyrazole protons typically appear as doublets in the δ 7.5–8.5 ppm range .
X-ray crystallography to unambiguously determine molecular geometry and hydrogen-bonding patterns, particularly for polymorph identification .
Elemental analysis (C, H, N) to validate purity, with deviations >0.3% indicating impurities requiring reprocessing .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Optimization strategies include:
Temperature control : Maintaining 60–80°C during tetrazole formation minimizes side products like nitrile oligomerization .
Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while DCM reduces hydrolysis of acid-sensitive groups .
Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DBU) can accelerate cycloaddition steps, with yields improving by 15–20% .
pH adjustments : Neutral to slightly acidic conditions (pH 5–6) stabilize the tetrazole ring during workup .
Document reaction progress via LC-MS and adjust stoichiometry dynamically using in-situ FTIR monitoring.
Advanced: How can researchers resolve contradictions in spectral data or crystallographic results?
Answer:
Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or X-ray bond angles) require:
Computational validation : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) to simulate spectra and compare with observed data .
Dynamic NMR studies : Variable-temperature ¹H NMR to assess conformational flexibility causing signal splitting .
Synchrotron X-ray diffraction : High-resolution data (≤0.8 Å) to resolve ambiguous electron density maps, particularly for disordered tetrazole moieties .
Cross-validation : Compare results with structurally analogous compounds (e.g., 4-(1H-tetrazol-5-yl)benzaldehyde derivatives) to identify systematic errors .
Advanced: What computational methods are used to predict biological interactions of this compound?
Answer:
Mechanistic insights are gained through:
Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with targets like cyclooxygenase-2 (COX-2) or angiotensin II receptors. Focus on hydrogen bonds between the tetrazole and active-site Arg residues .
Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories, with RMSD <2.0 Å indicating robust binding .
Pharmacophore modeling : Identify critical interaction motifs (e.g., the benzoic acid moiety as a hydrogen-bond donor) using tools like Phase or MOE .
ADMET prediction : SwissADME or pkCSM to evaluate bioavailability, emphasizing the impact of the tetrazole group on metabolic stability .
Advanced: How does the electronic nature of substituents influence the compound’s reactivity?
Answer:
Electron-withdrawing groups (EWGs) on the pyrazole ring (e.g., -CF₃) reduce electron density at the benzoic acid moiety, increasing acidity (pKa ~3.5 vs. ~4.2 for unsubstituted analogs) and enhancing metal-chelating capacity . Conversely, electron-donating groups (e.g., -OCH₃) stabilize the tetrazole ring against oxidative degradation. Substituent effects are quantified via:
Hammett σ constants : Correlate substituent position/reactivity in SNAr or cycloaddition reactions .
Cyclic voltammetry : Measure oxidation potentials to predict stability under physiological conditions .
DFT-calculated Fukui indices : Identify nucleophilic/electrophilic sites for regioselective functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
